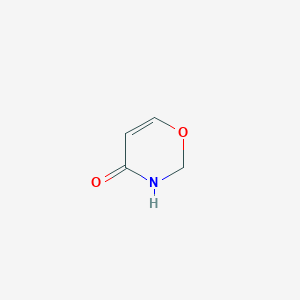

2,3-Dihydro-1,3-oxazin-4-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H5NO2 |

|---|---|

Poids moléculaire |

99.09 g/mol |

Nom IUPAC |

2,3-dihydro-1,3-oxazin-4-one |

InChI |

InChI=1S/C4H5NO2/c6-4-1-2-7-3-5-4/h1-2H,3H2,(H,5,6) |

Clé InChI |

HDSRERMVGFIESH-UHFFFAOYSA-N |

SMILES canonique |

C1NC(=O)C=CO1 |

Origine du produit |

United States |

Synthetic Methodologies for 2,3 Dihydro 1,3 Oxazin 4 One and Its Derivatives

Classical and Conventional Synthetic Routes to 2,3-Dihydro-1,3-oxazin-4-ones

The traditional synthesis of 2,3-dihydro-1,3-oxazin-4-ones primarily relies on the construction of the heterocyclic ring through various cyclization reactions. These methods often involve readily available starting materials and have been refined over the years to improve yields and expand substrate scope.

Cyclization Reactions for the Construction of the 1,3-Oxazine Ring

The formation of the 1,3-oxazine ring is the cornerstone of many synthetic approaches to 2,3-dihydro-1,3-oxazin-4-ones. These reactions typically involve the condensation of a bifunctional precursor containing appropriately positioned hydroxyl and amide functionalities with a one-carbon synthon, or the intramolecular cyclization of a pre-formed intermediate.

A well-established method for the synthesis of the benzo-fused analog, 2,3-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one, involves the reaction of salicylamide (B354443) with formaldehyde (B43269). mdpi.com A two-step process has been described where salicylamide is first reacted with a mixture of aqueous formaldehyde and formic acid to yield an N-hydroxymethyl intermediate. mdpi.com Subsequent heating of this intermediate in a solvent like toluene (B28343) leads to the loss of formaldehyde and the formation of the desired 2,3-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one. mdpi.com

This reaction provides a convenient route to the fundamental heterocyclic compound, which has been fully characterized using modern spectroscopic techniques, including 1H and 13C NMR, IR spectroscopy, and X-ray crystallography. mdpi.com The crystal structures of both the final product and its N-hydroxymethyl precursor reveal the formation of hydrogen-bonded dimers. mdpi.com

Table 1: Synthesis of 2,3-Dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one from Salicylamide

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Salicylamide, Aqueous Formaldehyde | Formic acid, Reflux | 2-Hydroxymethyl-2,3-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one | 49% mdpi.com |

| 2 | 2-Hydroxymethyl-2,3-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one | Toluene, Reflux | 2,3-Dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one | 71% mdpi.com |

A synthetic pathway for preparing 6-unsubstituted-2,3-dihydro-1,3-oxazin-4-ones has been developed, which proceeds through an α-formylamide intermediate. researchgate.netresearchgate.net This method involves the α-formylation of a starting amide, followed by the cyclization of the resulting α-formylamide with an aldehyde under acidic conditions. researchgate.netresearchgate.net This strategy has been successfully applied to synthesize a range of derivatives with various substituents at the 2-position of the oxazinone ring. researchgate.net

Anthranilic acid and its derivatives serve as versatile starting materials for the synthesis of benzo-fused 2,3-dihydro-1,3-oxazin-4-ones, specifically the 4H-3,1-benzoxazin-4-one isomers. One approach involves the reaction of substituted anthranilic acids with orthoesters. nih.govmdpi.comresearchgate.net This reaction can be performed under thermal conditions with acid catalysis or under microwave irradiation. nih.govmdpi.com Depending on the substituents on the anthranilic acid and the specific orthoester used, the reaction can yield either the fully aromatic 4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one or its dihydro analog, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one. nih.govmdpi.com Generally, electron-withdrawing groups on the anthranilic acid favor the formation of the dihydro intermediate. mdpi.com

Another strategy involves the reaction of anthranilic acid with an acyl chloride, such as N-phthaloylglycyl chloride, in the presence of a base like triethylamine (B128534) to form an intermediate amide. scispace.com This intermediate is then cyclized using an activating agent like cyanuric chloride to produce the corresponding 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. scispace.com Furthermore, ultrasound-assisted, one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride (B1165640) provides an efficient, transition-metal-free route to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. mdpi.com

The synthesis of benzo-fused 2,3-dihydro-1,3-oxazin-4-ones encompasses a variety of methodologies, many of which have been previously mentioned. These include the reaction of salicylamides with aldehydes or ketones and the cyclization of N-acylated anthranilic acid derivatives. rsc.org For instance, a ZnCl2-promoted synthesis from 2-hydroxybenzonitriles and ketones offers a facile and high-yielding route to a diverse range of substituted 1,3-benzoxazin-4-ones under non-corrosive acidic conditions. rsc.org

The Mannich-type aminomethylation reaction is another important method for constructing benzo-fused 1,3-oxazine rings. semanticscholar.orgijpsonline.com This typically involves the condensation of a substituted phenol (B47542) (like 4-hydroxy acetophenone (B1666503) or its derivatives), formaldehyde, and a primary aromatic amine. semanticscholar.orgijpsonline.com This three-component reaction provides a straightforward route to various 1-(3-phenyl-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.nih.govoxazin-6-yl)-ethanone derivatives. semanticscholar.orgijpsonline.com

Furthermore, N-aryl 2,3-dihydro-4H-naphtho[2,1-e] Current time information in Bangalore, IN.nih.govoxazines have been synthesized via a solvent-free, one-pot, three-component reaction of β-naphthol, formaldehyde, and aromatic amines using zirconyl chloride as a catalyst. biomedres.us Palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids using an oxidant like Ag2O has also been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com An alternative cross-dehydrogenative coupling strategy using N-iodosuccinimide can also achieve the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to the formation of 1,2-dihydro-benzoxazin-4-ones via oxidative C-O bond formation. mdpi.com

A two-step procedure starting from phthalides has been developed for the synthesis of 1,4-dihydro-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-ones. nih.gov This involves the aminolysis of the phthalide (B148349) to form a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement using bis(trifluoroacetoxy)iodobenzene. nih.gov

Table 2: Selected Synthetic Approaches to Benzo-fused 2,3-Dihydro-1,3-oxazin-4-ones

| Starting Materials | Reagents/Conditions | Product Type | Ref. |

| Salicylamide, Formaldehyde | Formic acid, Toluene, Reflux | 2,3-Dihydrobenzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one | mdpi.com |

| Anthranilic acids, Orthoesters | Acetic acid, Thermal/Microwave | (±)-2-Alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-ones | nih.govmdpi.com |

| 2-Hydroxybenzonitriles, Ketones | ZnCl2 | Substituted 1,3-benzoxazin-4-ones | rsc.org |

| β-Naphthol, Formaldehyde, Aromatic amines | Zirconyl chloride, Solvent-free | N-Aryl 2,3-dihydro-4H-naphtho[2,1-e] Current time information in Bangalore, IN.nih.govoxazines | biomedres.us |

| Phthalides | 1. Me3Al-NH3·HCl; 2. BTI | 1,4-Dihydro-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-ones | nih.gov |

Ring Transformation Strategies from Precursor Heterocycles

Ring transformation reactions offer an alternative and often elegant approach to the synthesis of 2,3-dihydro-1,3-oxazin-4-ones from pre-existing heterocyclic systems. These methods can provide access to unique substitution patterns that may be difficult to achieve through classical cyclization routes.

One such example is the synthesis of 2-hydroxy-1,4-oxazin-3-ones through the ring transformation of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams. nih.gov The oxidation of these β-lactams with sodium periodate (B1199274) unexpectedly leads to the exclusive formation of the 2-hydroxy-1,4-oxazin-3-ones via a C3-C4 bond cleavage of the intermediate 4-formyl-3-hydroxy-β-lactam followed by a ring expansion. nih.gov This contrasts with the oxidation of 3-alkoxy- and 3-phenoxy-4-(1,2-dihydroxyethyl)-β-lactams, which yield the corresponding 4-formyl-β-lactams without subsequent ring enlargement. nih.gov

Another notable ring transformation involves the copper(I)-catalyzed reaction of isoxazoles with 4-diazoisoquinolin-3-ones, which furnishes novel spiro[isoquinoline-4,2'- Current time information in Bangalore, IN.nih.govoxazin]-3-ones in good to excellent yields. researchgate.net This reaction proceeds via a ring expansion of the isoxazole (B147169) moiety. researchgate.net Furthermore, the reaction of 2-(4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-yl)acrylates with sulfur ylides can lead to the formation of 1,2-dihydroquinolines, demonstrating a ring transformation of the oxazine (B8389632) moiety. rsc.org Similarly, [3+2]-annulations of these acrylates with α,β-unsaturated imines can afford polysubstituted 2,3-dihydropyrroles. rsc.org The ring-opening transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine-1,8-diones, promoted by ammonium (B1175870) acetate (B1210297) or acetic acid, has also been utilized to construct polycyclic pyridones. mdpi.com

Conversion from 2,2-Dimethyl-1,3-dioxin-4-ones

One established method for the synthesis of 2,3-dihydro-1,3-oxazin-4-one derivatives involves the use of 2,2-dimethyl-1,3-dioxin-4-ones as versatile starting materials. These compounds, often referred to as diketene-acetone adducts, can react with various nitrogen-containing nucleophiles to form the desired oxazinone ring system.

For instance, the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with amines can lead to the formation of acetoacetamides, which are key intermediates. researchgate.net The process involves the amine attacking the carbonyl group of the dioxinone, followed by ring-opening and subsequent cyclization. This method has been utilized to prepare a range of N-aryl and N-alkyl acetoacetamides, which can then be further manipulated to yield the final this compound products. researchgate.net The reaction can be carried out under both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. researchgate.net

The versatility of 2,2-dimethyl-1,3-dioxin-4-ones is further highlighted by their reaction with isocyanates. This reaction typically requires heating and results in the formation of 1,3-oxazine-2,4-dione derivatives. wmich.edu The process involves the initial reaction of the isocyanate with the dioxinone, followed by rearrangement and cyclization to afford the heterocyclic product. wmich.edu

Table 1: Examples of Reactions Involving 2,2-Dimethyl-1,3-dioxin-4-ones

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2,2,6-Trimethyl-1,3-dioxin-4-one | Amines | Acetoacetamides | researchgate.net |

Pathways Involving Ring Expansion or Contraction

Ring expansion and contraction reactions represent another intriguing strategy for the synthesis of this compound and related heterocyclic systems. These methods often involve the transformation of a pre-existing ring into the desired six-membered oxazinone core.

A notable example is the ring expansion of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams. nih.gov Treatment of these compounds with sodium periodate leads to the cleavage of the C3-C4 bond in the intermediate 4-formyl-3-hydroxy-β-lactam, followed by a ring expansion to furnish 2-hydroxy-1,4-oxazin-3-ones. nih.gov This transformation provides a unique entry into functionalized oxazinone derivatives.

Conversely, ring contraction of 2,3-dihydro-4H-1,3-oxazin-4-ones has been observed under mass spectrometry conditions, proceeding through the loss of isocyanates. nih.gov While this is a fragmentation pathway, it demonstrates the potential for ring transformation reactions involving this heterocyclic system.

Furthermore, Rh(II)-catalyzed reactions of 2-carbonyl-substituted 2H-azirines with diazo compounds can lead to the formation of 2H-1,3-oxazines through a ring expansion mechanism. researchgate.net This process is temperature-dependent and involves the formation of a 2-azabuta-1,3-diene intermediate that can cyclize to the oxazine product. researchgate.net

Modern and Advanced Synthetic Strategies for 2,3-Dihydro-1,3-oxazin-4-ones

Recent advancements in synthetic organic chemistry have led to the development of highly efficient and selective methods for constructing the this compound scaffold. These modern strategies often employ transition-metal catalysis and multicomponent reactions to achieve molecular complexity in a single step.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydro-1,3-oxazin-4-ones, offering mild reaction conditions and broad substrate scope.

Iridium-Catalyzed Condensation Reactions

Iridium catalysts have proven effective in mediating the synthesis of 1,3-oxazin-4-ones. A notable application is the one-pot reaction of secondary amides with acyl chlorides. rsc.org This Ir-catalyzed formal condensation reaction allows for the facile and efficient synthesis of both monocyclic and bicyclic 1,3-oxazin-4-ones in good yields. rsc.org The method is characterized by its mild reaction conditions and scalability, making it a practical approach for accessing these heterocyclic compounds. rsc.org

Copper-Catalyzed Decarboxylative Coupling Methods

Copper-catalyzed reactions have also been extensively explored for the synthesis of oxazinone derivatives. One such method involves the decarboxylative coupling of arylglyoxylic acids with isatins. researchgate.net This reaction proceeds through decarboxylation and decarbonylation, with the concurrent formation of C-N and C-O bonds to yield 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones. researchgate.net The presence of an aryl substituent on the glyoxylic acid is crucial for the success of this transformation. researchgate.net

Another copper-catalyzed approach is the domino reaction of isatins and hydrazides, which involves an intramolecular decarboxylative coupling as a key step for C-O bond formation, leading to 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives. rsc.org Furthermore, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides access to 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones under mild conditions. mdpi.com

Multicomponent Reaction (MCR) Strategies for Dihydrooxazines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like dihydrooxazines. researchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net

One example of an MCR is the three-component Mannich-type condensation of a naphthol, an amine, and formaldehyde to produce dihydrooxazines. researchgate.net This strategy holds significant potential for creating a wide array of structurally diverse 1,3-oxazine derivatives. researchgate.net

A tandem CuAAC/ring cleavage/[4+2] annulation reaction has also been developed for the synthesis of functionalized dihydrooxazines. acs.org This process involves the reaction of terminal ynones, sulfonyl azides, and oximes under mild conditions. acs.org A key feature of this reaction is the in situ generation of N-sulfonyl acylketenimines, which act as a 4π-system in a [4+2] cycloaddition. acs.org

Table 2: Overview of Modern Synthetic Strategies

| Strategy | Catalyst/Reagent | Key Transformation | Product Type | References |

|---|---|---|---|---|

| Iridium-Catalyzed Condensation | Iridium complex | Formal condensation of secondary amides and acyl chlorides | 1,3-Oxazin-4-ones | rsc.org |

| Copper-Catalyzed Decarboxylative Coupling | Copper(II) | Coupling of arylglyoxylic acids and isatins | 4H-Benzo[d] researchgate.netresearchgate.netoxazin-4-ones | researchgate.net |

| Copper-Catalyzed Decarboxylative Coupling | CuCl | Coupling of α-keto acids and anthranilic acids | 2-Substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones | mdpi.com |

| Multicomponent Reaction | None (Mannich-type) | Condensation of naphthol, amine, and formaldehyde | Dihydrooxazines | researchgate.net |

Mannich-Type Condensations for Dihydroscispace.commdpi.comoxazinesdntb.gov.ua

The Mannich reaction is a cornerstone in the synthesis of dihydro-1,3-oxazine derivatives. researchgate.net This one-pot, three-component condensation typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. researchgate.netmdpi.com The reaction's convenience and the ready availability of starting materials make it an advantageous method for creating a variety of heterocyclic compounds. scispace.com

In the context of this compound synthesis, derivatives are often prepared through the condensation of a phenolic compound (like α- or β-naphthol), an amine, and formaldehyde. mdpi.com The reaction proceeds through the formation of an aminomethyl or substituted aminomethyl group, which replaces an active hydrogen atom. researchgate.net For instance, enantiomerically pure (S)-1-phenylethan-1-amine has been successfully used in Mannich-type condensations with formaldehyde and various naphthalenediols to produce chiral bis-dihydro dntb.gov.uaresearchgate.netnaphthoxazines in high yields. mdpi.com

The versatility of the Mannich reaction is further demonstrated by its application in synthesizing complex structures, such as dihydro-1,3-oxazinoporphyrins. These hybrid molecules are created through a one-pot Mannich-type condensation–cyclization reaction of an aminophenylporphyrin with a dihydroxynaphthalene and formaldehyde. beilstein-journals.org

While the classical Mannich reaction is well-established, modern variations aim to improve efficiency and sustainability. These include the use of various catalysts and reaction conditions, such as performing the reaction in water or under solvent-free conditions to align with green chemistry principles. scispace.comresearchgate.net

Electrophilic Substitution Mechanisms in 1,3-Oxazinone Synthesis

Electrophilic substitution reactions are fundamental to the synthesis of various 1,3-oxazinone derivatives. A notable approach involves a multicomponent reaction that relies on an electrophilic substitution mechanism, often facilitated by catalysts. dntb.gov.uaresearchgate.net This method can achieve high yields in remarkably short reaction times under environmentally friendly conditions. dntb.gov.uaresearchgate.net

For example, a novel catalytic approach utilizes cobalt-based phosphate (B84403) catalysts, such as Co₃(PO₄)₂ and CoCa₃(HPO₄)(PO₄)₂(OH), to synthesize 1,3-oxazinone derivatives. dntb.gov.uaresearchgate.net These catalysts, prepared through simple methods, have demonstrated high efficiency, with yields reaching up to 97% in as little as 7 minutes. dntb.gov.uaresearchgate.net The reaction is often carried out in green solvents like an ethanol/water mixture, highlighting its adherence to green chemistry principles. dntb.gov.uaresearchgate.net The proposed mechanism for these reactions involves the interaction of the reactants with the catalyst surface, facilitating the electrophilic substitution necessary for the formation of the oxazine ring. researchgate.net

The advantages of these catalyst-driven methods include the simplicity of the process, rapid reaction times, straightforward work-up procedures, and the ability to recover and reuse the catalyst. dntb.gov.uaresearchgate.net These features make the approach effective and viable for large-scale applications of oxazine derivative synthesis. researchgate.net

Chemo- and Regioselective Synthesis of this compound Derivatives

The controlled synthesis of specific isomers of this compound derivatives is crucial for their application in various fields. Chemo- and regioselective strategies have been developed to address this challenge, allowing for the precise construction of the desired molecular architecture.

Base-Switched Annuloselectivity Control

A fascinating example of chemo- and regioselectivity is the base-switched annuloselectivity observed in the reaction of ethyl malonyl chloride with imines. researchgate.net This method allows for the selective synthesis of either β-lactams or this compound derivatives by simply changing the base used in the reaction. researchgate.netresearchgate.net

When a weak nucleophilic base like 2-chloropyridine (B119429) is employed, the reaction proceeds via a [2+2] cycloaddition to exclusively yield ethyl trans-β-lactam-3-carboxylates in up to 93% yield. researchgate.net In contrast, using a strong nucleophilic base such as N-methylimidazole directs the reaction towards a formal [2+2+2] cycloaddition. This involves one molecule of the imine and two molecules of the ketene (B1206846) generated from the malonyl chloride, resulting in the formation of this compound derivatives as the sole products in yields as high as 99%. researchgate.netresearchgate.net Mechanistic studies suggest that the nucleophilicity of the organic base is the controlling factor for this annuloselectivity. researchgate.net

Expedient Synthesis via Diazo Compounds and Imines

An efficient and highly regioselective method for synthesizing 2,3,6-trisubstituted 2H-1,3-oxazin-4(3H)-one derivatives involves the reaction of imines with 2-diazo-3-oxoalkanals. researchgate.net This reaction is catalyzed by a tertiary amine and proceeds rapidly under mild conditions. researchgate.net This metal-free approach offers a significant advantage over traditional thermal- or photo-induced reactions, which often require harsh conditions. researchgate.net

In a related strategy, the reaction of diazo(aryl)methyl(diaryl)phosphine oxides with in situ generated formaldimines (from 1,3,5-triazinanes or paraformaldehyde and primary amines) provides access to functionalized oxazinone structures. researchgate.net The reaction is initiated by a Wolff rearrangement of the diazo compound to form a phosphene, which is then attacked by the imine. researchgate.net

Furthermore, copper-catalyzed condensations of imines and α-diazo-β-dicarbonyl compounds have been developed for the modular and regiocontrolled synthesis of highly substituted pyrroles. Interestingly, in some cases, the formation of 2H-1,4-oxazine derivatives as byproducts has been observed, suggesting the potential for directing the reaction towards oxazine synthesis under specific conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly processes. researchgate.netacademie-sciences.fr This involves the use of non-toxic catalysts, safer solvents, and energy-efficient reaction conditions. researchgate.nettandfonline.com

Recent advancements have focused on developing protocols that offer high yields, short reaction times, and simple work-up procedures while minimizing waste. researchgate.net The use of biodegradable catalysts and aqueous reaction media are key aspects of these green synthetic routes. academie-sciences.frtandfonline.com

Solvent-Free Synthetic Methodologies

A significant step towards greener synthesis is the development of solvent-free reaction conditions. biomedres.usnih.govresearchgate.net These methods not only reduce the environmental impact associated with volatile organic solvents but can also lead to improved reaction rates and easier product isolation. mdpi.comsciencescholar.us

One-pot, three-component condensation reactions are particularly well-suited for solvent-free synthesis. For example, derivatives of 1,2-dihydro-1-arylnaphtho[1,2-e] dntb.gov.uaresearchgate.netoxazin-3-one have been synthesized in high yields under solvent-free conditions using catalysts like iron(III) phosphate. researchgate.net Similarly, the synthesis of various 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] dntb.gov.uaresearchgate.netoxazine derivatives has been achieved through a one-pot, three-component condensation of 2-naphthol, formaldehyde, and primary amines under solvent-free conditions at room temperature, often employing grinding techniques. nih.govresearchgate.net

Catalysts play a crucial role in these solvent-free methods. A range of catalysts have been explored, including zirconyl chloride, nano-Fe3O4@walnut shell/Cu(II), and Fe3O4@nano-cellulose/TiCl. researchgate.netbiomedres.usnih.govresearchgate.net Many of these catalysts are heterogeneous and can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.netnih.govresearchgate.net For instance, a bio-based magnetic nano-catalyst, Fe3O4@nano-cellulose/TiCl, has been shown to be effective and recyclable for multiple reaction cycles without a significant loss of activity. nih.govresearchgate.net

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| β-Naphthol, Aromatic Aldehydes, Urea (B33335) | Iron(III) Phosphate | Solvent-free | 1,2-Dihydro-1-aryl-naphtho[1,2-e] dntb.gov.uaresearchgate.netoxazin-3-one | High | researchgate.net |

| β-Naphthol, Formaldehyde, Aromatic Amines | Zirconyl Chloride | Solvent-free | N-Aryl 2,3-dihydro-4H-naphtho-[2,1-e] 1,3-oxazines | - | biomedres.us |

| 2-Naphthol, Formaldehyde, Primary Amines | Fe3O4@nano-cellulose/TiCl | Solvent-free, Room Temperature Grinding | 2,3-Dihydro-2-substituted-1H-naphtho[1,2-e] dntb.gov.uaresearchgate.netoxazine | Good to Excellent | nih.govresearchgate.net |

| β-Naphthol, Formaldehyde, Amines | nano-Fe3O4@walnut shell/Cu(II) | Solvent-free, 60 °C | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] dntb.gov.uaresearchgate.netoxazines | Excellent | researchgate.net |

Application of Sustainable Catalytic Systems

The drive towards green chemistry has led to the investigation of various sustainable catalysts for the synthesis of 1,3-oxazine derivatives. These catalysts are often biodegradable, inexpensive, and can be used in environmentally benign solvents like water or under solvent-free conditions.

Biodegradable and Natural Catalysts

A notable green approach involves the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst. academie-sciences.fr This method facilitates a one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol in water. The operational simplicity and mild reaction conditions make this an attractive method for synthesizing a variety of polysubstituted 1,3-oxazine derivatives. academie-sciences.fr The reaction proceeds through a proposed Mannich-type condensation mechanism. academie-sciences.fr

Similarly, L-proline, an effective and recyclable bifunctional organocatalyst, has been used for the synthesis of 1,3-oxazine-4-thione derivatives in water. researchgate.net This one-pot, two-step domino protocol reacts ammonium thiocyanate (B1210189) and acid chlorides with 2-naphthol. researchgate.net It was observed that benzoyl chlorides with electron-withdrawing groups led to higher yields and faster reaction rates. researchgate.net

Chitosan, a natural polymer, has also been employed as a catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] academie-sciences.frtandfonline.comoxazine-3-ones. medjchem.com

Heterogeneous and Reusable Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. Alum (KAl(SO₄)₂·12H₂O), a non-toxic, inexpensive, and readily available catalyst, has been effectively used for the synthesis of substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] academie-sciences.frtandfonline.comoxazines and 3,4-dihydro-3-phenyl-2H-naphtho[2,1-e] academie-sciences.frtandfonline.comoxazines in water. tandfonline.com This method provides high yields and purity under mild conditions. tandfonline.com

Nanocatalysts also play a crucial role in sustainable synthesis. A nanocomposite of lacunary phosphomolybdate on TiO₂/g-C₃N₄ has been used for the three-component condensation of aromatic aldehydes, 2-naphthol, and urea under solvent-free conditions. rsc.org This method is characterized by short reaction times (5–12 minutes) and high product yields (85–95%). The catalyst is easily recoverable and can be reused for multiple cycles without significant loss of activity. rsc.org Another example is a magnetic nickel-zinc (B8489154) ferrite (B1171679) (Ni₀.₅Zn₀.₅Fe₂O₄) nanocatalyst, which has been used for the solvent-free synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] academie-sciences.frtandfonline.comoxazine-3-ones. rsc.org This catalyst is magnetically separable and shows good recyclability. rsc.org

Cobalt-based phosphate catalysts, both monometallic (Co₃(PO₄)₂) and bimetallic (CoCa₃(HPO₄)(PO₄)₂(OH)), have been utilized for the synthesis of 1,3-oxazinone derivatives via a multicomponent reaction in an ethanol/water mixture, achieving yields up to 97% in as little as 7 minutes. researchgate.net A bimetallic phosphate catalyst, Al/Ag₃PO₄, has also been reported for the one-pot, three-component cyclocondensation of β-naphthol, aryl aldehydes, and urea. medjchem.com

The following table summarizes various sustainable catalytic systems used for the synthesis of 1,3-oxazine derivatives.

| Catalyst | Reactants | Solvent | Key Features | Yield (%) | Reference |

| Thiamine hydrochloride (VB1) | Anilines, formaldehyde, α- or β-naphthol | Water | Biodegradable, reusable catalyst; mild conditions. | High | academie-sciences.fr |

| L-proline | Ammonium thiocyanate, acid chlorides, 2-naphthol | Water | Recyclable organocatalyst; domino protocol. | High | researchgate.net |

| Alum (KAl(SO₄)₂·12H₂O) | Formaldehyde, aniline, β-naphthol | Water | Non-toxic, inexpensive, reusable catalyst. | High | tandfonline.com |

| H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | Aromatic aldehydes, 2-naphthol, urea | Solvent-free | Reusable nanocomposite; short reaction times. | 85-95 | rsc.org |

| Ni₀.₅Zn₀.₅Fe₂O₄ Nanocatalyst | β-naphthol, aromatic aldehydes, urea | Solvent-free | Magnetically separable; high yield. | 87 | rsc.org |

| Co₃(PO₄)₂ / CoCa₃(HPO₄)(PO₄)₂(OH) | Benzaldehyde, β-naphthol, urea | Ethanol/Water | Rapid reaction; high yield; reusable. | up to 97 | researchgate.net |

| Al/Ag₃PO₄ | β-naphthol, aryl aldehydes, urea | Not specified | Heterogeneous catalyst; one-pot synthesis. | Not specified | medjchem.com |

Green Solvents and Catalyst-Free Conditions

The use of green solvents is a cornerstone of sustainable chemistry. Besides water, glycerol (B35011) has been employed as a green medium for the one-pot, three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde, yielding 3-aryl-3,4-dihydro-2H-naphtho[2,3-e] academie-sciences.frtandfonline.comoxazine-5,10-diones in 5-10 minutes with 85-95% yields. researchgate.net An aqueous solution of sodium p-toluenesulfonate (NaPTS) has also been used as a recyclable hydrotropic medium for the synthesis of naphthoxazine derivatives. tandfonline.com

In some instances, the synthesis of 1,3-oxazine derivatives can be achieved under catalyst-free conditions, further enhancing the green credentials of the process. sciencepub.netrsc.org For example, novel 3-phenyl-3,4-dihydro-2H- academie-sciences.frtandfonline.comoxazino[5,6-h]quinoline derivatives have been synthesized by refluxing 8-hydroxyquinoline, aromatic amines, and paraformaldehyde in water without a catalyst. sciencepub.net This approach is lauded for its economic and ecological benefits, avoiding the need for catalysts and volatile organic solvents. sciencepub.net

Reactivity and Transformation Mechanisms of 2,3 Dihydro 1,3 Oxazin 4 One

Ring Opening and Rearrangement Pathways

The inherent reactivity of the 2,3-dihydro-1,3-oxazin-4-one core lies in the presence of multiple heteroatoms and a carbonyl group, which provide sites for nucleophilic and electrophilic attack, as well as pathways for fragmentation and rearrangement.

Under mass spectrometry conditions, particularly with electrospray ionization (ESI), this compound derivatives exhibit a characteristic retro-Diels-Alder (RDA) fragmentation. nih.gov This pathway is a predominant feature in their mass spectral behavior. The RDA reaction involves the cleavage of the heterocyclic ring, leading to the formation of distinct fragment ions. nih.govmdpi.com The specific fragmentation pattern can provide valuable information about the substitution on the oxazinone ring. mdpi.com This fragmentation behavior has been observed in various fused 1,3-oxazine derivatives as well, highlighting its general applicability in the structural analysis of these compounds.

Ring contraction reactions represent a significant class of transformations for this compound derivatives, enabling their conversion into a variety of other heterocyclic systems. These reactions typically proceed through a ring-opening step initiated by a nucleophile, followed by intramolecular cyclization and rearrangement.

The treatment of 1,3-oxazin-4-one derivatives with hydrazines is a well-established method for the synthesis of 1,2,4-triazoles and pyrazoles. The reaction outcome is dependent on the nature of the hydrazine (B178648) reagent used.

When this compound derivatives are treated with hydrazine hydrate (B1144303) or phenylhydrazine, they are converted into the corresponding 1,2,4-triazole (B32235) derivatives. clockss.org The reaction proceeds via an initial nucleophilic attack of the hydrazine at the C-2 position of the oxazine (B8389632) ring, leading to ring opening and subsequent cyclization to form the triazole ring. clockss.org

In contrast, when hydrazine salts, such as hydrazine sulfate (B86663), are used, the reaction with 1,3-oxazin-4-one derivatives leads to the formation of pyrazoles. clockss.org In this case, the reaction is proposed to involve the formation of a 1,3-oxazinium salt, which then undergoes nucleophilic attack at the C-6 position, followed by ring contraction to yield the pyrazole (B372694) ring. clockss.org

Table 1: Conversion of this compound Derivatives to Triazoles clockss.org

| Starting Oxazinone Derivative | Reagent | Product |

| 2,3-Dihydro-6-methyl-2-phenyl-1,3-oxazin-4-one | Hydrazine hydrate | 3-Acetonyl-5-phenyl-1,2,4-triazole hydrazone |

| 2,3-Dihydro-6-methyl-2-phenyl-1,3-oxazin-4-one | Phenylhydrazine | 3-Acetonyl-5-phenyl-1,2,4-triazole phenylhydrazone |

This compound derivatives can be transformed into pyrimidines through two primary pathways: self-condensation or reaction with ammonia (B1221849). clockss.org Heating 2,3-dihydro-1,3-oxazin-4-ones or treating them with acid can induce self-condensation, leading to the formation of a pyrimidine (B1678525) ring. clockss.org

Alternatively, the reaction of 1,3-oxazin-4-ones with ammonia provides a direct route to pyrimidine derivatives. clockss.org This transformation involves the nucleophilic attack of ammonia on the oxazinone ring, followed by ring opening and recyclization to form the more stable pyrimidine heterocycle. This method is part of a broader strategy of using 1,3-oxazines as precursors for other N-heterocycles. clockss.org

Table 2: Synthesis of Pyrimidines from 1,3-Oxazin-4-one Derivatives clockss.org

| Starting Oxazinone | Reagent | Product |

| 6-Methyl-2-phenyl-4H-1,3-oxazin-4-one | Ammonia | 4-Methyl-6-phenyl-2(1H)-pyrimidinone |

| 2,3-Dihydro-6-methyl-2-phenyl-1,3-oxazin-4-one | Self-condensation (heat/acid) | Pyrimidine derivative |

A notable fragmentation pathway for 2,3-dihydro-4H-1,3-oxazin-4-ones observed under electrospray ionization mass spectrometry (ESI-MS) is a novel ring contraction that occurs through the loss of isocyanates. nih.govlifesciencesite.com This fragmentation is distinct from the more common retro-Diels-Alder pathway and provides additional structural information. The loss of an isocyanate molecule (R-N=C=O) from the protonated molecular ion leads to the formation of a ring-contracted fragment ion. nih.gov This process has been substantiated by multi-stage mass spectrometry (ESI-MS/MS/MS) experiments. nih.gov

The reaction of certain this compound derivatives, specifically 1,3-oxazine-2,4(3H)-dione derivatives, with potassium cyanide can induce a ring contraction to yield 5-imino-1,5-dihydro-2-pyrrol-2-ones. rsc.org This transformation proceeds via nucleophilic attack of the cyanide ion on the oxazine ring, initiating a cascade of events that culminates in the formation of the five-membered pyrrolone ring system. rsc.org

Ring Contraction Reactions of this compound Derivatives

Reactions with Nucleophilic and Electrophilic Reagents

The this compound scaffold possesses multiple reactive sites that are susceptible to attack by both nucleophiles and electrophiles. The C2 and C4 positions are particularly electrophilic, making them primary targets for nucleophiles. mdpi.com

2,3-Dihydro-1,3-oxazin-4-ones can be synthesized via cycloaddition reactions. One common method involves the reaction of acylketenes with imines. For instance, the reaction of 2-diazo-3-oxoalkanals with imines, induced by a tertiary amine, yields 2,3,6-trisubstituted 2H-1,3-oxazin-4(3H)-ones. sorbonne-universite.fr This reaction is proposed to proceed through an acylketene intermediate. sorbonne-universite.fr

Similarly, acyl(imidoyl)ketenes, generated from the thermolysis of (quinoxalin-2-yl)furan-2,3-diones, react with Schiff bases (imines) and carbodiimides in a regioselective manner to form 5-(quinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-ones. mdpi.com

The reaction of vinyloxetanes with heterocumulenes like carbodiimides and isocyanates, catalyzed by palladium-phosphine complexes, also affords 1,3-oxazine derivatives. acs.org Specifically, 2-vinyloxetanes react with carbodiimides to produce 4-vinyl-1,3-oxazin-2-imines, and with isocyanates to yield 4-vinyl-1,3-oxazin-2-ones. acs.org

The reaction between ethyl malonyl chloride and imines can lead to the formation of this compound heterocycles in what is described as a formal [2+2+2] cycloaddition induced by N-methylimidazole. rsc.org However, the selectivity between the formation of β-lactams and 1,3-oxazin-4-ones is influenced by the nucleophilicity of the base used. rsc.org

Research into the reaction of isocyanates with imines has shown that the outcome can be either a [2+2] cycloaddition to form 1,3-diazetidinones or a [4+2] cycloaddition to yield 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones. ethz.ch The pathway taken is often dependent on the specific reactants and conditions, with the [4+2] cycloaddition being observed in several cases. ethz.ch

Table 1: Examples of Cycloaddition Reactions Leading to 1,3-Oxazin-4-one Derivatives

| Reactants | Reagent/Catalyst | Product | Reference |

| 2-Diazo-3-oxoalkanals and Imines | Tertiary Amine | 2,3,6-Trisubstituted 2H-1,3-oxazin-4(3H)-ones | sorbonne-universite.fr |

| Acyl(imidoyl)ketenes and Schiff bases/Carbodiimides | Heat | 5-(Quinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-ones | mdpi.com |

| 2-Vinyloxetanes and Isocyanates | Pd2(dba)3·CHCl3 / dppe or dppp | 4-Vinyl-1,3-oxazin-2-ones | acs.org |

| Ethyl malonyl chloride and Imines | N-Methylimidazole | This compound derivatives | rsc.org |

The this compound ring is susceptible to nucleophilic attack at several positions, primarily C-2, C-4, and C-6, leading to ring-opening or substitution reactions. The electrophilicity of the C2 and C4 positions makes them common targets for nucleophiles. mdpi.com

The reaction of 1,3-oxazin-4-ones with hydrazine derivatives illustrates the differential reactivity of the ring positions. Treatment with hydrazine hydrate tends to result in nucleophilic attack at the C-2 position, leading to cleavage of the C2-O bond and subsequent ring contraction to form 1,2,4-triazole derivatives. clockss.org In contrast, the use of hydrazine sulfate can promote attack at the C-6 position, resulting in the formation of pyrazole derivatives. clockss.org This difference in regioselectivity is attributed to the formation of a 1,3-oxazinium salt in the presence of the acidic hydrazine sulfate, which alters the preferred site of nucleophilic attack. clockss.org

Studies on 4H-3,1-benzoxazin-4-ones, a related class of compounds, have shown that reaction with Grignard reagents can lead to ring cleavage. researchgate.net Similarly, reaction with nitrogen nucleophiles like hydrazine hydrate can result in the formation of 3-aminoquinazolin-4-ones. researchgate.net

The reactivity of the 2,3-dihydropyridin-4(1H)-one scaffold, which shares some structural similarities, highlights the potential for various transformations. These include 1,2-addition at the C4-carbonyl group and 1,4-addition at the C6-position. acs.org

Intramolecular Transformations and Cascade Cyclizations

This compound and its precursors can undergo intramolecular transformations and cascade cyclizations to form complex fused heterocyclic systems. These reactions are often triggered by the generation of a reactive intermediate.

For example, hydrazone-carboxylic acids can undergo an intramolecular cascade cyclization in the presence of pivaloyl chloride and a catalytic amount of DABCO to furnish fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles in high yields. nih.govresearchgate.net

Another example involves the intramolecular cyclization of N-aryl substituted acyl(imidoyl)ketenes, which are generated from the thermolysis of 4-acyl-1-aryl-1H-pyrrole-2,3-diones. mdpi.comresearchgate.net These intermediates can undergo acylation of the ortho C-H group of the N-aryl substituent by the ketene (B1206846) moiety to yield quinoline-4(1H)-ones. mdpi.comresearchgate.net

Photogenerated N-amidyl radicals can also initiate intramolecular cascade cyclizations. This approach has been used to construct isoindolin-1-one (B1195906) and 3,4-dihydroisoquinolin-1(2H)-one fused oxazinanes from appropriate precursors. rsc.org

Role of Acyl-Ketene Intermediates in this compound Reactivity

Acyl-ketenes are highly reactive intermediates that play a crucial role in the synthesis and reactivity of 2,3-dihydro-1,3-oxazin-4-ones. These intermediates can be generated from various precursors, including 2,2,6-trimethyl-4H-1,3-dioxin-4-one under thermal conditions. researchgate.net

The reaction of diphenylcyclopropenone (B372975) with N-acylpyridinium imines is proposed to proceed through a ketene intermediate to form 2,4,5-trisubstituted 6H-1,3-oxazin-6-ones. scielo.br

Acyl(imidoyl)ketenes, which possess both oxa- and aza-diene moieties, are particularly versatile. mdpi.comresearchgate.net They can be generated by the thermolysis of precursors like (quinoxalin-2-yl)furan-2,3-diones. mdpi.com Their reaction with imines and carbodiimides proceeds via a [4+2] cycloaddition, where the acyl(imidoyl)ketene acts as an oxa-diene, leading to the formation of this compound derivatives. mdpi.com

The reaction of diketene-acetone adducts with isocyanates at high temperatures is another example where an acyl-ketene intermediate is involved in the formation of 1,3-oxazine-2,4-dione structures. wmich.edu

However, it is important to note that not all reactions that could potentially involve a ketene intermediate necessarily do. For instance, the reaction between cyclopropyl (B3062369) acid chlorides and imines to form 1,3-oxazin-4-enones has been shown through experimental and computational studies to more likely proceed via an N-acyl iminium intermediate rather than a ketene. acs.org

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 1,3 Oxazin 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3-dihydro-1,3-oxazin-4-one derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. nih.gov

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the this compound ring. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the neighboring oxygen, nitrogen, and carbonyl groups. For example, the protons on the carbon adjacent to the oxygen (C-2) and the nitrogen (C-6) typically appear at characteristic downfield positions. Spin-spin coupling patterns between adjacent protons can further delineate the connectivity within the ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. nih.gov The carbonyl carbon (C-4) is characteristically found at a significant downfield shift (typically > 160 ppm) due to the strong deshielding effect of the double-bonded oxygen. The other carbons of the heterocyclic ring (C-2, C-5, and C-6) also exhibit distinct chemical shifts that are valuable for structural confirmation.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted this compound Derivative

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H-2 | 5.2 - 5.5 | 80 - 85 |

| H-5 | 2.5 - 2.8 | 35 - 40 |

| H-6 | 3.2 - 3.5 | 45 - 50 |

| C-4 (C=O) | - | 165 - 170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete bonding framework and stereochemistry of this compound systems. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton connectivity within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgscribd.com HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, providing information about the entire proton network. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of their bonding connectivity. columbia.edu They are crucial for determining the stereochemistry and conformation of the this compound ring. columbia.edublogspot.com

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. uwimona.edu.jmuwimona.edu.jm The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule. tanta.edu.eg

The most prominent and diagnostic absorption band in the IR spectrum of a this compound is the carbonyl (C=O) stretching vibration. libretexts.org This band typically appears in the region of 1680-1750 cm⁻¹, and its exact position can be influenced by the electronic effects of the substituents on the ring.

Other characteristic vibrational modes include:

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazine (B8389632) ring are typically observed. conicet.gov.ar

C-N stretching: The stretching vibration of the carbon-nitrogen bond also gives rise to a characteristic absorption band.

C-H stretching and bending: Vibrations of the C-H bonds on the heterocyclic ring and any substituents are also present in the spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O | Stretch | 1680 - 1750 |

| C-O-C | Asymmetric Stretch | 1200 - 1270 |

| C-N | Stretch | 1030 - 1230 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. scienceready.com.au High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like 2,3-dihydro-1,3-oxazin-4-ones. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺.

Multi-stage mass spectrometry (MSⁿ) experiments, such as collision-induced dissociation (CID), provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. wikipedia.orgresearchgate.net The fragmentation patterns of 2,3-dihydro-1,3-oxazin-4-ones are often predictable and can be used to confirm the structure and identify the location of substituents. libretexts.orgyoutube.comyoutube.com Common fragmentation pathways may involve the cleavage of the oxazine ring, leading to characteristic neutral losses.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise positions of all the atoms in the molecule. mdpi.com

This technique yields a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation of the heterocyclic ring: The exact puckering and conformation of the six-membered oxazine ring can be determined.

Stereochemistry: The absolute configuration of any stereocenters can be established.

Intermolecular interactions: The way in which the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions, can be elucidated. researchgate.net

The crystal structures of various benzoxazinone (B8607429) and related heterocyclic systems have been successfully determined using this method. bohrium.com

Analysis of Molecular Conformation and Geometry (e.g., Ring Puckering, Planarity)

In derivatives such as 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e] iucr.orgscirp.orgoxazine, the oxazine ring adopts a half-chair conformation. nih.gov This is characterized by four atoms being coplanar, with the other two atoms displaced on opposite sides of this plane. nih.gov For this specific compound, atoms C11, C20, C21, and O1 are nearly planar, while atom C22 and N1 deviate significantly from this plane. nih.gov Similarly, the oxazine ring in 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] iucr.orgscirp.orgoxazine also assumes a half-chair conformation, which is an adaptation to maintain the planarity of the larger benzoxazine (B1645224) ring system. mdpi.com

Conversely, a twisted-boat conformation has been identified in the oxazine ring of 4-benzyl-2H-benzo[b] iucr.orgresearchgate.netoxazin-3(4H)-one. iucr.orgresearchgate.net This conformation is also non-planar and is a key feature of its molecular geometry. iucr.orgresearchgate.net A similar twist-boat conformation is seen in the morpholine (B109124) ring of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. iucr.orgiucr.org In a related sulfur-containing analog, 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1-oxide, the thiazine (B8601807) ring exhibits a screw-boat conformation. nih.gov

The degree of non-planarity can be quantified using Cremer and Pople's ring puckering parameters (Q, θ, and φ). These parameters provide a precise description of the ring's shape. For instance, in 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e] iucr.orgscirp.orgoxazine, the total puckering amplitude (Q) is 0.451 Å, indicating a significant deviation from a flat structure. nih.gov The puckering parameters for 4-benzyl-2H-benzo[b] iucr.orgresearchgate.netoxazin-3(4H)-one are Q = 0.4286 Å, θ = 112.77°, and φ = 213.01°. iucr.org

| Compound | Ring Conformation | Puckering Parameters | Reference |

|---|---|---|---|

| 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e] iucr.orgscirp.orgoxazine | Half-chair | Q = 0.451 Å, θ = 126.2°, φ = 92.4° | nih.gov |

| 4-benzyl-2H-benzo[b] iucr.orgresearchgate.netoxazin-3(4H)-one | Twisted-boat | Q = 0.4286 Å, θ = 112.77°, φ = 213.01° | iucr.orgresearchgate.net |

| N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide | Twist-boat | Not Reported | iucr.orgiucr.org |

| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] iucr.orgscirp.orgoxazine | Half-chair | θ = 50.8°, φ = 254° | mdpi.com |

| 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1-oxide | Screw-boat | Q = 0.686 Å, θ = 65.6° | nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. These interactions primarily include classical hydrogen bonds, weaker C—H···O and C—H···π contacts, and van der Waals forces.

Hydrogen bonding plays a significant role in the supramolecular assembly of these compounds. In the crystal structure of 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e] iucr.orgscirp.orgoxazine, molecules are linked by intermolecular N—H···N hydrogen bonds, forming infinite one-dimensional chains. nih.gov For hydrated structures, such as N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, the water molecule is integral to the crystal packing, acting as both a donor and an acceptor in N—H···O and O—H···O hydrogen bonds. iucr.orgiucr.org Weaker C—H···O hydrogen bonds are also frequently observed, linking molecules into supramolecular chains in compounds like 4-benzyl-2H-benzo[b] iucr.orgresearchgate.netoxazin-3(4H)-one. iucr.orgresearchgate.net Other interactions, including C—H···π and weak π–π stacking, further consolidate the crystal packing. iucr.orgresearchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like normalized contact distance (d_norm) onto the surface, close intermolecular contacts can be identified. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type.

| Compound | Major Interaction Types | Hirshfeld Surface Analysis (% Contribution) | Reference |

|---|---|---|---|

| 4-benzyl-2H-benzo[b] iucr.orgresearchgate.netoxazin-3(4H)-one | C—H···O, C—H···π, π–π stacking | H···H (48.8%), H···C/C···H (29.3%), H···O/O···H (18.9%) | iucr.orgresearchgate.net |

| N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate | N—H···O, O—H···O, C—H···O | H···H (40.6%), H···O/O···H, H···C/C···H, H···N/N···H, C···C, N···C/C···N, O···C/C···O | iucr.org |

| 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e] iucr.orgscirp.orgoxazine | N—H···N hydrogen bonds | Not Reported | nih.gov |

| (S)-10-propargylpyrrolo[2,1-c] iucr.orgresearchgate.netbenzodiazepine-5,11-dione | C—H···O hydrogen bonds | H···H (49.8%), H···C/C···H (25.7%), H···O/O···H (20.1%) | nih.gov |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | C—H···O hydrogen bonds | H···H (42.3%), H···O/O···H (34.5%), H···C/C···H (17.6%) | nih.gov |

Computational Chemistry and Theoretical Studies of 2,3 Dihydro 1,3 Oxazin 4 One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic distribution, and spectroscopic properties of molecules. These methods allow for a deep understanding of a compound's behavior at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) has become a primary method for studying the electronic and structural properties of 1,3-oxazin-4-one derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters.

Table 1: Representative DFT-Calculated Properties for an Oxadiazole Derivative (Illustrative data based on similar heterocyclic systems)

| Property | Calculated Value | Unit |

| Total Energy | -1285.45 | Hartree |

| Dipole Moment | 3.12 | Debye |

| EHOMO | -6.89 | eV |

| ELUMO | -2.01 | eV |

| Energy Gap (ΔE) | 4.88 | eV |

This interactive table showcases typical parameters obtained from DFT calculations on heterocyclic compounds, providing insights into their electronic characteristics. Data is representative of the class of compounds.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's nucleophilicity or electron-donating ability, while the LUMO energy relates to its electrophilicity or electron-accepting ability. pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For derivatives of the 1,3-oxazin-4-one class, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework indicates which atoms are most involved in these frontier orbitals and thus most likely to participate in reactions. nih.gov

The six-membered dihydro-1,3-oxazin-4-one ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable three-dimensional structure.

Studies on related 1,3-thiazine and other heterocyclic systems have shown that the ring can adopt envelope or screw-boat conformations depending on the substituents and the presence of fused rings. nih.gov For the 2,3-dihydro-1,3-oxazin-4-one ring, theoretical calculations would predict the lowest energy conformation by systematically evaluating the potential energy surface. These investigations are crucial as the molecule's conformation dictates its steric and electronic properties, which in turn influence its biological activity and reaction selectivity. For example, analysis of a related benzothiazin-4-one derivative showed the thiazine (B8601807) ring adopts an envelope conformation. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular delocalization effects, such as hyperconjugation. wikipedia.orgwisc.edu It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with classical Lewis structures. wikipedia.orgjoaquinbarroso.com

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for a Representative Amide Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ(N-C) | 15.2 |

| LP (N) | π(C=O) | 45.8 |

| σ (C-H) | σ*(N-C) | 2.5 |

This interactive table presents typical stabilization energies from NBO analysis, quantifying the delocalization of electrons from donor (lone pair, LP; sigma bond, σ) to acceptor (antibonding sigma, σ; antibonding pi, π) orbitals.

Mechanistic Insights and Reaction Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) helps to determine the feasibility and rate of a proposed reaction pathway. smu.edu

For the 1,3-oxazin-4-one family, computational studies can be used to investigate various transformations, including synthesis, ring-opening, and functionalization reactions. For example, the mechanism for the formation of 1,3-oxazinopyridines from the reaction of pyridines with CF3-ynones has been proposed based on computational rationalizations, involving the formation of zwitterionic intermediates and subsequent cyclization. mdpi.com Similarly, theoretical studies can clarify whether a reaction proceeds through a concerted or stepwise mechanism. This level of detail is often difficult to obtain through experimental means alone and is critical for optimizing reaction conditions and designing more efficient synthetic routes. montclair.edu

Prediction of Reactivity and Selectivity in this compound Transformations

A primary goal of computational chemistry is to predict how and where a molecule will react. By integrating insights from DFT, FMO, and NBO analyses, a comprehensive picture of the reactivity of the this compound scaffold can be constructed.

Reactivity Prediction : The HOMO-LUMO energy gap is a global reactivity descriptor, with a smaller gap indicating higher reactivity. researchgate.net

Selectivity Prediction : The localization of frontier orbitals and the distribution of atomic charges can predict the regioselectivity of reactions. For example, sites with the largest HOMO coefficient are likely to be attacked by electrophiles, while sites with the largest LUMO coefficient are susceptible to nucleophilic attack. youtube.com Molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface, also serve as an excellent guide for predicting the sites of electrophilic and nucleophilic interactions.

These predictive capabilities are invaluable in synthetic chemistry for anticipating the outcome of a reaction, explaining observed product distributions, and designing new derivatives with enhanced or specific reactivity for applications in materials science and medicinal chemistry. mdpi.com

Advanced Computational Methodologies in Oxazine (B8389632) Chemistry

The study of this compound and its derivatives has been significantly advanced by a range of computational chemistry methodologies. These theoretical approaches provide deep insights into the molecular structure, reactivity, and electronic properties of these compounds, complementing experimental findings. Density Functional Theory (DFT) stands out as a primary tool in this field, offering a balance between accuracy and computational cost. acs.org

Advanced computational studies often employ hybrid functionals, such as B3LYP, paired with extensive basis sets like 6-311G**, to perform geometry optimizations and calculate electronic structures with high precision. Such calculations are crucial for determining the three-dimensional arrangement of atoms, which in turn influences the physical and chemical behavior of these molecules. For instance, theoretical investigations have been instrumental in elucidating the non-planar nature of the six-membered dioxinone ring, a related heterocyclic system.

Furthermore, computational models are pivotal in understanding reaction mechanisms involving this compound derivatives. Theoretical calculations have been used to investigate the annuloselectivity in the cycloadditions of ketenes with imines, revealing the kinetic and thermodynamic factors that govern the formation of the oxazinone ring. acs.orgnih.gov These studies often involve mapping potential energy surfaces to identify transition states and intermediates, thereby clarifying the pathways of complex chemical transformations. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis is another critical aspect of the computational study of these compounds. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide valuable information about the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Detailed Research Findings

Computational research has yielded specific insights into the properties and formation of this compound derivatives. DFT calculations have been successfully employed to study the cascade [2+2+2] reaction of ketenes and ketimines, which leads to the formation of a this compound derivative. acs.orgacs.org These studies indicate that the reaction proceeds through the dimerization of the ketene (B1206846) as the rate-determining step. acs.orgacs.org

The investigation into the nature of the frontier molecular orbitals has been particularly insightful in explaining the annuloselectivity of these reactions. acs.orgacs.org The analysis of the stereochemistry of the cycloadducts through methods like X-ray crystallography has been shown to be in agreement with the predictions from quantum chemical calculations. acs.orgacs.org

While specific computational data for the parent this compound is not extensively available in the provided search results, the methodologies are well-established and have been applied to numerous derivatives. The following tables present representative data that would be obtained from such computational studies, based on the general findings for related oxazine systems.

Table 1: Representative Calculated Geometrical Parameters for a Substituted this compound Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O1 | 1.45 Å |

| C2-N3 | 1.47 Å | |

| N3-C4 | 1.38 Å | |

| C4=O | 1.22 Å | |

| C4-C5 | 1.48 Å | |

| C5-C6 | 1.52 Å | |

| C6-O1 | 1.37 Å | |

| Bond Angle | O1-C2-N3 | 109.5° |

| C2-N3-C4 | 123.1° | |

| N3-C4-C5 | 118.5° | |

| C4-C5-C6 | 115.0° | |

| C5-C6-O1 | 121.8° | |

| C6-O1-C2 | 122.1° |

Note: This data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT methods.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Oxazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: These values are representative and can vary significantly with substitution patterns and the computational method employed.

Applications of 2,3 Dihydro 1,3 Oxazin 4 One in Organic Synthesis

As Versatile Synthons for Complex Heterocyclic Frameworks

The dihydrooxazinone ring is a privileged synthon, acting as a masked bifunctional reagent that can be strategically opened or transformed to yield intricate molecular structures. This reactivity is central to its application in building diverse and complex heterocyclic frameworks.

The 1,3-oxazinone core is an effective precursor for synthesizing other nitrogen-containing heterocycles through ring-transformation reactions. By reacting with various nucleophiles, the oxazinone ring can be opened and subsequently re-closed to form new ring systems.

Notably, oxazinethione derivatives, which are closely related to oxazinones, have been successfully employed as precursors for pyrimidine (B1678525) and pyrazole (B372694) derivatives. mdpi.com These transformations typically involve reaction with reagents that introduce the necessary atoms for the new heterocyclic ring, demonstrating the value of the oxazine (B8389632) scaffold in accessing biologically relevant molecules like pyrimidines and pyrazoles. mdpi.com For instance, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines highlights a common strategy where a heterocyclic precursor is modified to build a fused pyrimidine system. researchgate.net Similarly, the synthesis of various 1,2,4-triazoles can be achieved from isothiocyanate derivatives, showcasing the broad utility of such precursors in heterocyclic synthesis. researchgate.net The development of synthetic routes to fused 1,2,3-triazinone systems further underscores the importance of heterocyclic precursors in generating novel molecular frameworks with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Table 1: Transformation of Oxazine Derivatives into Other Heterocycles

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Oxazinethione | Various nucleophiles | Pyrimidine | mdpi.com |

| Oxazinethione | Various nucleophiles | Pyrazole | mdpi.com |

| Substituted Amidrazones | Oxidative Cyclization | 1,4-Dihydrobenzo[e] acs.orgnih.govrasayanjournal.co.intriazine | nih.gov |

Dihydrooxazinone derivatives are instrumental in constructing fused and polycyclic systems. Their structure allows for annulation reactions where new rings are built onto the existing framework. One prominent example is the use of 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgrasayanjournal.co.inoxazine-1,8-diones as building blocks for constructing polycyclic pyridones. nih.gov These reactions proceed through an oxazinone ring-opening transformation, which leverages the latent reactivity of the scaffold to create complex, biologically relevant structures. nih.gov

Furthermore, synthetic strategies have been developed to access fused systems like 5H-pyrrolo[1,2-a] acs.orgacs.orgbenzoxazinones from ortho-functionalized anthranilic acids via intramolecular C-O cyclization. nih.gov This demonstrates how the fundamental reactivity of precursors leading to dihydrooxazinones can be harnessed to generate more complex, fused heterocyclic architectures.

Role in Chemical Diversification and Derivatization Strategies

The 2,3-dihydro-1,3-oxazin-4-one core is a key platform for chemical diversification. Its synthesis from readily available starting materials, such as anthranilic acids and orthoesters, allows for the introduction of a wide range of substituents. mdpi.com The electronic nature of these substituents can significantly influence the reaction outcome. For example, reactions of substituted anthranilic acids can be directed to yield either 4H-benzo[d] acs.orgacs.orgoxazin-4-ones or their corresponding (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] acs.orgacs.orgoxazin-4-one analogs. mdpi.com Electron-donating groups on the aromatic ring tend to favor the formation of the fully aromatic oxazinone, while electron-withdrawing groups favor the isolation of the dihydro intermediate. mdpi.com

This tunable reactivity provides a powerful tool for creating libraries of related compounds with diverse chemical properties. An alternative two-step procedure starting from phthalides involves an initial aminolysis followed by a Hofmann rearrangement, which conveniently provides a variety of 4-substituted 1,4-dihydro-benzo[d] acs.orgacs.orgoxazin-2-ones. nih.gov This method further expands the toolkit for generating structural diversity around the benzoxazinone (B8607429) core. nih.gov

Table 2: Influence of Substituents on Benzoxazinone Synthesis

| Precursor Substituent | Reaction Outcome | Product Type | Reference |

|---|---|---|---|

| Electron-donating group | Favors final elimination of ethanol | 4H-Benzo[d] acs.orgacs.orgoxazin-4-one | mdpi.com |

Development of Novel Methodologies for Organic Transformations Utilizing Dihydrooxazinones

The synthesis and manipulation of dihydrooxazinones have spurred the development of novel and efficient methodologies in organic chemistry. Modern approaches often focus on improving reaction conditions, expanding substrate scope, and employing advanced catalytic systems.

Recent progress in the synthesis of 1,3-benzoxazin-4-ones includes the use of various transition-metal-catalyzed reactions. nih.gov For example, a Palladium (Pd)-catalyzed intramolecular C-H activation strategy has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov Gold-catalyzed heteroannulation of anthranilic acids with simple alkynes has also been shown to produce 1,2-dihydro-4H-benzo[d] acs.orgacs.orgoxazine-4-ones. nih.gov

In addition to metal catalysis, transition-metal-free approaches have been established. A cross-dehydrogenative coupling strategy using N-iodosuccinimide (NIS) enables the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones via oxidative C-O bond formation. nih.gov The use of microwave-assisted conditions has also been explored to facilitate the acid-catalyzed cyclization of ortho-esters with anthranilic acids, sometimes providing a pathway to isolate either the dihydro intermediate or the fully aromatic oxazinone product. mdpi.com These methodologies represent significant advancements, offering milder conditions, greater efficiency, and access to a broader range of functionalized dihydrooxazinone derivatives. nih.govijrpr.com

Future Directions and Emerging Research in 2,3 Dihydro 1,3 Oxazin 4 One Chemistry

Exploration of Untapped Synthetic Avenues for Novel Architectures

The development of efficient and diverse synthetic methodologies is paramount to unlocking the full potential of the 2,3-dihydro-1,3-oxazin-4-one core. Future research will likely move beyond traditional cyclization methods to embrace more advanced and atom-economical strategies.

Asymmetric Synthesis: The creation of chiral this compound derivatives is a significant underexplored area. The development of enantioselective catalytic methods, employing either chiral metal complexes or organocatalysts, would provide access to stereochemically defined molecules. This is crucial for applications where specific stereoisomers are required.

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form the oxazinone ring in a single step offer significant advantages in terms of efficiency and molecular diversity. Designing novel MCRs could rapidly generate libraries of diversely substituted 2,3-dihydro-1,3-oxazin-4-ones for various screening purposes.

C-H Activation Strategies: Direct functionalization of C-H bonds on the heterocyclic core or its substituents represents a powerful and modern synthetic tool. Future work could focus on developing regioselective C-H activation/functionalization reactions to introduce new substituents without the need for pre-functionalized starting materials, streamlining the synthesis of complex analogs. nih.govmdpi.com

Novel Cyclization Precursors and Catalysts: While anthranilic acids are common precursors, exploring alternative starting materials could lead to new structural motifs. nih.govmdpi.com Furthermore, investigating the utility of novel catalytic systems, such as gold or palladium catalysts, may enable previously inaccessible transformations and improve yields and selectivities under milder conditions. nih.gov

| Synthetic Strategy | Potential Advantage | Research Focus Example |

| Asymmetric Catalysis | Access to enantiopure compounds | Development of chiral Lewis acid catalysts for enantioselective cyclization. |

| Multicomponent Reactions | Rapid generation of molecular diversity | A three-component reaction of an amino acid, an aldehyde, and a keto-acid. |

| C-H Functionalization | Atom economy and synthetic efficiency | Palladium-catalyzed arylation at the C-5 position of the oxazinone ring. |

| Novel Catalysis | Milder reaction conditions, new pathways | Gold-catalyzed heteroannulation of N-alkynyl amides. nih.gov |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

A deeper understanding of the intrinsic reactivity of the this compound ring system is essential for its application as a versatile synthetic intermediate. The interplay between the lactam, ether, and dihydro-alkene functionalities suggests a rich, yet largely unexplored, chemical behavior.